2-Imino-4-oxo-1,3-thiazolidine-5-carboxylic acid
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Overview
Description
2-Imino-4-oxo-1,3-thiazolidine-5-carboxylic acid is a heterocyclic compound featuring a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and significant pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Imino-4-oxo-1,3-thiazolidine-5-carboxylic acid can be synthesized through various methods. One common approach involves the reaction of thiourea with chloroacetic acid in an ethanol solution. This reaction typically occurs in a 1:1 molar ratio and under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. Techniques such as multicomponent reactions, click reactions, and green chemistry approaches have been employed to improve selectivity, product yield, and pharmacokinetic activity .
Chemical Reactions Analysis
Types of Reactions
2-Imino-4-oxo-1,3-thiazolidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures, pH levels, and the presence of specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different thiazolidine derivatives, while substitution reactions can produce a variety of substituted thiazolidine compounds .
Scientific Research Applications
2-Imino-4-oxo-1,3-thiazolidine-5-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Imino-4-oxo-1,3-thiazolidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes and modulate signaling pathways involved in inflammation and cancer . The compound’s unique structure allows it to bind to these targets effectively, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-4-one: Another member of the thiazolidine family with similar biological activities.
Thiazolidine-2,4-dione: Known for its use in antidiabetic drugs.
Thiazolidine-5-carboxylic acid: Shares structural similarities but differs in its specific functional groups and biological activities.
Uniqueness
2-Imino-4-oxo-1,3-thiazolidine-5-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activities. Its ability to participate in various chemical reactions and its diverse pharmacological properties make it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C4H4N2O3S |
---|---|
Molecular Weight |
160.15 g/mol |
IUPAC Name |
2-imino-4-oxo-1,3-thiazolidine-5-carboxylic acid |
InChI |
InChI=1S/C4H4N2O3S/c5-4-6-2(7)1(10-4)3(8)9/h1H,(H,8,9)(H2,5,6,7) |
InChI Key |
ZXWOWIXKGGDVOS-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(=O)NC(=N)S1)C(=O)O |
Origin of Product |
United States |
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